tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate CAS number and pricing
Title: Strategic Utilization of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Advanced API Synthesis As a Senior Application Scientist in drug development, I frequently evaluate bifunctional building blocks that...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Utilization of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Advanced API Synthesis
As a Senior Application Scientist in drug development, I frequently evaluate bifunctional building blocks that can streamline the synthesis of complex Active Pharmaceutical Ingredients (APIs) and targeted therapeutics like PROTACs. tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS: 168830-93-1) is a highly versatile scaffold that perfectly balances reactivity with stability.
This whitepaper provides an in-depth technical guide on the physicochemical properties, commercial landscape, and mechanistic utility of this molecule, alongside self-validating experimental protocols designed for rigorous laboratory application.
Chemical Identity & Structural Rationale
The strategic value of this molecule lies in its bifunctional nature, featuring two distinct reactive poles separated by a rigid phenyl ring:
The Bromomethyl Electrophile (-CH₂Br): Positioned at the para position, this benzylic bromide is highly activated. The adjacent aromatic
π
-system stabilizes the transition state during nucleophilic substitution (Sₙ2), making it exponentially more reactive than aliphatic bromides.
The N-Methyl-Boc Moiety: The amine is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted self-polymerization during alkylation. Crucially, the presence of the N-methyl group is a deliberate medicinal chemistry choice. N-methylation reduces the topological polar surface area (tPSA) and eliminates a hydrogen bond donor, which frequently enhances the membrane permeability and oral bioavailability of the final drug candidate.
Physicochemical Profiling & Commercial Landscape
When sourcing this building block for scale-up or discovery chemistry, understanding its physical properties and market availability is critical for supply chain logistics. The compound is typically isolated as a solid and requires cold storage to prevent degradation of the reactive benzylic bromide.
The primary synthetic workflow involves a two-stage process: first, the Sₙ2 alkylation of the bromomethyl group with a chosen nucleophile, followed by the acidic cleavage of the Boc group to reveal the secondary amine for downstream coupling.
Synthetic workflow from starting material to active secondary amine scaffold.
The choice of reaction conditions for the Sₙ2 step is strictly dictated by the nature of the nucleophile. The causality behind these choices is mapped in the decision matrix below:
Decision matrix for optimizing SN2 reaction conditions based on nucleophile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an In-Process Control (IPC) with a clear mechanistic rationale (causality) for why the specific analytical signature confirms success.
Protocol 1: Sₙ2 Alkylation with a Secondary Amine
Objective: Couple the benzyl bromide scaffold with a secondary amine nucleophile.
Preparation: Dissolve tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (1.0 eq) and the nucleophile (1.2 eq) in anhydrous.
Causality: DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by solvating cations (from the base) while leaving the nucleophile "naked" and highly reactive.
Base Addition: Add K₂CO₃ (2.0 eq).
Causality: A mild inorganic base neutralizes the HBr byproduct without acting as a competing nucleophile, preventing acid-catalyzed deprotection of the Boc group.
Reaction & IPC: Stir at room temperature. Monitor via LC-MS.
Self-Validation: The starting benzyl bromide is UV-active. In LC-MS (ESI+), look for the disappearance of the starting material. Crucial Signature: The Boc group typically fragments in the ESI source, yielding an[M+H - 56]⁺ (loss of isobutylene) or[M+H - 100]⁺ (loss of Boc) peak. This specific fragmentation pattern validates that the coupling was successful and the protecting group remains intact.
Workup: Partition between EtOAc and water. Wash the organic layer with a 5% aqueous LiCl solution.
Causality: LiCl selectively pulls residual DMF from the organic phase into the aqueous phase, ensuring high crude purity.
Characterization: ¹H NMR (CDCl₃).
Self-Validation: The diagnostic singlet of the -CH₂Br protons at ~4.4–4.6 ppm will shift upfield to ~3.5–3.8 ppm (depending on the amine), unambiguously confirming the substitution.
Protocol 2: Acidic Cleavage of the Boc Group
Objective: Reveal the secondary N-methylamine for downstream functionalization.
Preparation: Dissolve the alkylated intermediate in anhydrous Dichloromethane (DCM).
Causality: DCM is a non-nucleophilic, polar solvent that stabilizes the polar transition states of the cleavage without participating in side reactions.
Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
Causality: TFA provides the necessary protonation of the carbamate carbonyl, driving the elimination of the tert-butyl cation (which loses a proton to become isobutylene gas) and subsequent decarboxylation (loss of CO₂ gas).
Reaction & IPC: Stir at room temperature for 1–2 hours. Monitor via LC-MS.
Self-Validation: The complete disappearance of the Boc-protected mass and the emergence of the free amine mass [M+H]⁺ validates completion. The loss of the bulky, lipophilic Boc group will also significantly decrease the retention time on a reverse-phase C18 column.
Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc.
Causality: Neutralization converts the TFA salt of the amine back to its free base form, allowing it to partition into the organic layer for recovery.
Spectroscopic Profiling of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate: A Technical Guide
Introduction tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS No. 168830-93-1) is a bifunctional molecule featuring a Boc-protected amine and a reactive bromomethyl group.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS No. 168830-93-1) is a bifunctional molecule featuring a Boc-protected amine and a reactive bromomethyl group. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc protecting group offers stability under a range of reaction conditions and can be selectively removed, while the bromomethyl group provides a handle for nucleophilic substitution, enabling the introduction of various functional groups.
Accurate structural elucidation is paramount for ensuring the purity and identity of such a crucial synthetic intermediate. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic data for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate and provide a detailed interpretation of the expected spectral features.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate. These predictions are based on the known spectral data of the closely related compound, tert-Butyl (4-(bromomethyl)phenyl)carbamate, and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.40
d, J ≈ 8.5 Hz
2H
Ar-H (ortho to CH₂Br)
~7.25
d, J ≈ 8.5 Hz
2H
Ar-H (ortho to N(CH₃)Boc)
~4.50
s
2H
-CH₂Br
~3.25
s
3H
-N-CH₃
~1.50
s
9H
-C(CH₃)₃
Chemical Shift (δ) ppm
Assignment
~154
C =O (carbamate)
~142
Ar-C -N
~138
Ar-C -CH₂Br
~129
Ar-C H
~127
Ar-C H
~81
-C (CH₃)₃
~37
-N-C H₃
~33
-C H₂Br
~28
-C(C H₃)₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Wavenumber (cm⁻¹)
Intensity
Assignment
~2975
Medium
C-H stretch (aliphatic)
~1705
Strong
C=O stretch (carbamate)
~1595, ~1510
Medium
C=C stretch (aromatic)
~1365
Medium
C-H bend (t-butyl)
~1250, ~1160
Strong
C-N stretch, C-O stretch
~830
Strong
C-H bend (para-disubstituted aromatic)
~650
Medium
C-Br stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Interpretation
301/303
[M+H]⁺ isotopic pattern for Br
245/247
[M - C₄H₈]⁺ (loss of isobutylene)
222/224
[M - Boc]⁺
202
[M - Br]⁺
146
[M - Br - C₄H₈]⁺
91
[C₇H₇]⁺ (tropylium ion)
57
[C₄H₉]⁺ (tert-butyl cation)
Interpretation of Spectroscopic Data
A thorough understanding of the predicted spectra is crucial for confirming the successful synthesis and purity of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate.
NMR Spectra Analysis
The predicted ¹H NMR spectrum is expected to show distinct signals for each type of proton. The two doublets in the aromatic region (~7.40 and ~7.25 ppm) are characteristic of a para-disubstituted benzene ring. The singlet at ~4.50 ppm corresponds to the benzylic protons of the bromomethyl group. The key differentiator from its N-unmethylated analog is the singlet at ~3.25 ppm, which is indicative of the N-methyl group. The singlet at ~1.50 ppm with an integration of 9H is a classic signature of the tert-butyl group of the Boc protecting group.
In the predicted ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to appear downfield at ~154 ppm. The aromatic carbons will resonate in the ~127-142 ppm range. The carbons of the tert-butyl group and the N-methyl group will have characteristic chemical shifts at approximately 81 ppm and 37 ppm, respectively. The benzylic carbon attached to the bromine will be found around 33 ppm.
IR Spectrum Analysis
The IR spectrum will be dominated by a strong absorption band around 1705 cm⁻¹, which is characteristic of the C=O stretching vibration of the carbamate functional group. The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1595 and 1510 cm⁻¹. The aliphatic C-H stretching of the methyl and tert-butyl groups will be observed around 2975 cm⁻¹. The strong bands in the fingerprint region, around 1250 and 1160 cm⁻¹, are due to C-N and C-O stretching vibrations. The out-of-plane C-H bending of the para-disubstituted aromatic ring is expected to show a strong band around 830 cm⁻¹. Finally, the C-Br stretching vibration should be observable at a lower wavenumber, typically around 650 cm⁻¹.
Mass Spectrum Analysis
The mass spectrum will provide the molecular weight and important structural information through fragmentation analysis. The molecular ion peak [M]⁺ is expected at m/z 300 and 302 with a characteristic 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. The base peak is likely to be the tert-butyl cation [C₄H₉]⁺ at m/z 57. Other significant fragments would arise from the loss of isobutylene from the molecular ion to give a peak at m/z 245/247, and the loss of the entire Boc group to give a peak at m/z 222/224. The loss of the bromine atom from the molecular ion would result in a peak at m/z 202. The formation of the stable tropylium ion at m/z 91 is also a probable fragmentation pathway.
Experimental Methodologies
The following sections detail the standard protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
Sample Preparation : Dissolve approximately 5-10 mg of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition :
Set the spectral width to cover the range of -2 to 12 ppm.
Use a 30-degree pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
¹³C NMR Acquisition :
Set the spectral width to cover the range of 0 to 200 ppm.
Use a proton-decoupled pulse sequence.
Set the relaxation delay to 2-5 seconds.
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy Protocol
Sample Preparation :
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
KBr Pellet : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition :
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Acquisition :
ESI : Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.
EI : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Set the electron energy to 70 eV.
Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 50-500).
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate.
Caption: Molecular Structure of the Analyte.
Caption: Spectroscopic Analysis Workflow.
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although predicted, offer a robust framework for the structural characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain and verify this data in a laboratory setting. Adherence to these analytical methodologies is critical for ensuring the quality and identity of this compound in drug discovery and development pipelines.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS No. 168830-93-1).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS No. 168830-93-1). The information herein is intended for researchers, scientists, and drug development professionals who work with this compound. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Compound Profile and Hazard Identification
Tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a bifunctional organic molecule commonly utilized in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and a reactive benzylic bromide. This dual functionality makes it a valuable building block, but also introduces specific hazards that demand rigorous safety protocols.
The primary hazards are rooted in its chemical structure. The benzylic bromide moiety is a potent alkylating agent, which is the underlying cause of its severe corrosive and irritant properties. Upon contact with biological macromolecules, it can covalently modify proteins and nucleic acids, leading to tissue damage. Furthermore, compounds of this class are often lachrymatory, causing intense irritation to the eyes and respiratory tract.
The "Danger" signal word and the H314 statement underscore the critical need for stringent protective measures, as exposure can lead to irreversible tissue damage[2].
Risk Assessment and Control Hierarchy
A thorough risk assessment must be conducted before any procedure involving this compound. The control hierarchy, from most to least effective, should be applied: Elimination/Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Caption: Risk Assessment Workflow for Handling Hazardous Reagents.
Engineering Controls
Engineering controls are the most critical line of defense. Their purpose is to physically isolate the researcher from the hazard.
Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The benzylic bromide is volatile enough to pose a significant inhalation risk, and its lachrymatory nature can be incapacitating.
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2][5] Immediate and copious irrigation is the most effective first aid for skin or eye contact.
Administrative Controls
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects from transport and storage to use and disposal.
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.
Restricted Access: The area where the compound is used should be clearly marked, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
Eye and Face Protection: Chemical safety goggles with side-shields are required at all times.[2] A full-face shield should be worn over the goggles during procedures with a high risk of splashing.
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for tears or punctures before use.[5][6] Given the corrosive nature of the compound, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[6]
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2] For larger quantities or procedures with a higher risk of spills, an impervious chemical-resistant apron is recommended.
Safe Handling and Experimental Protocols
Adherence to meticulous handling techniques is paramount.
Protocol 1: Weighing and Dispensing a Solid Sample
Preparation: Don appropriate PPE (lab coat, safety goggles, face shield, double gloves). Ensure the chemical fume hood sash is at the proper working height.
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container, a spatula, and a labeled receiving flask inside the hood.
Dispensing: Open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust.[7] If dust is generated, allow it to settle before proceeding.
Transfer: Carefully transfer the weighed solid into the designated receiving flask.
Sealing and Cleaning: Securely close the stock container.[6][8] Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
Storage
Conditions: Store the compound in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere.[1] This minimizes decomposition and vapor pressure.
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and reducing agents.[2] The benzylic bromide can react violently with these materials. It is also moisture-sensitive.[5][6]
Location: Store in a designated, locked, and well-ventilated area away from general laboratory traffic.[2]
Spill Management and Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Caption: Decision Tree for Emergency Exposure Response.
First Aid Measures
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Cleanup
Small Spills (in a fume hood):
Ensure proper PPE is worn.
Absorb the spill with an inert, non-combustible material like vermiculite or sand.
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]
Decontaminate the area with a suitable solvent, followed by soap and water.
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal and Decontamination
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.
Decontamination: Glassware and equipment should be thoroughly decontaminated. A common procedure is to rinse with a solvent that can dissolve the compound (e.g., acetone or ethanol), followed by a thorough wash with soap and water.
By understanding the chemical rationale behind the hazards of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate and by rigorously applying the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
MSDS of tert-Butyl (4-bromophenyl)carbamate. (n.d.). Capot Chemical Co., Ltd. Retrieved March 17, 2026, from [Link]
tert-Butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2. (n.d.). MilliporeSigma. Retrieved March 17, 2026, from [Link]
BENZYL BROMIDE. (n.d.). Sdfine. Retrieved March 17, 2026, from [Link]
Benzyl bromide - SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved March 17, 2026, from [Link]
tert-Butyl (4-bromophenyl)(methyl)carbamate | 639520-70-0. (n.d.). MilliporeSigma. Retrieved March 17, 2026, from [Link]
An In-depth Technical Guide to tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate: A Keystone Linker in Modern Drug Discovery
This guide provides an in-depth exploration of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, a critical bifunctional molecule that has garnered significant attention in medicinal chemistry. We will delve into its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, a critical bifunctional molecule that has garnered significant attention in medicinal chemistry. We will delve into its synthesis, chemical behavior, and pivotal applications, particularly its role as a versatile linker in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.
Compound Identification and Physicochemical Properties
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a synthetic organic compound characterized by two key functional groups: a reactive benzylic bromide and a stable tert-butoxycarbonyl (Boc) protected secondary amine. This unique architecture makes it an ideal building block for multi-step organic synthesis.
The synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The general synthetic strategy involves the protection and methylation of a commercially available starting material, followed by a selective radical bromination at the benzylic position.
Conceptual Synthesis Workflow
The logical pathway to the target molecule leverages standard, well-understood organic transformations. The causality behind this workflow is to first install the stable Boc-protecting group and the methyl group onto the aniline nitrogen, and only then introduce the highly reactive benzylic bromide to avoid unwanted side reactions.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis based on established chemical principles.
Boc Protection: To a solution of p-toluidine in a suitable solvent like tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). The product, tert-butyl (4-methylphenyl)carbamate, is then isolated via extraction and purified. The Boc group is chosen for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[1]
N-Methylation: The N-H proton of the carbamate is acidic enough to be deprotonated by a strong base.[2] To a solution of tert-butyl (4-methylphenyl)carbamate in an anhydrous aprotic solvent like DMF, add sodium hydride (NaH) at 0°C. After deprotonation, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. The methylation step is crucial for creating the final N-methylated structure.
Benzylic Bromination: Dissolve the resulting tert-butyl methyl(4-methylphenyl)carbamate in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture, using a light source to initiate the reaction if necessary. NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which selectively react at the benzylic position over aromatic C-H bonds. The reaction is complete upon consumption of the starting material. The final product is purified by column chromatography.
Chemical Reactivity, Stability, and Safe Handling
The utility of this compound stems from its distinct reactive sites, which can be addressed selectively.
Key Reaction Pathways
Caption: Major reactivity sites of the title compound.
Nucleophilic Substitution at the Benzylic Bromide: The C-Br bond is the primary site for reaction. As a benzylic halide, it is highly susceptible to SN2 reactions with a wide range of nucleophiles (alcohols, amines, thiols, carbanions). This reaction is the foundation of its use as a linker, allowing for the covalent attachment of this moiety to another molecule.
Acid-Catalyzed Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane) to reveal the free N-methyl aniline.[3] This unmasking of the amine provides another handle for further chemical modification.
Safety and Handling
This compound is classified as hazardous and must be handled with appropriate care.
Hazard Classification: Harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).
Signal Word: Danger.
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[4] Work in a well-ventilated area or a chemical fume hood.[4]
First Aid Measures:
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[4]
Core Applications in Drug Discovery
The primary application of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is as a linker or spacer in the construction of complex bioactive molecules, most notably PROTACs.
Pivotal Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.
Our title compound is an excellent precursor for the linker component. The benzylic bromide allows for covalent attachment to one of the ligands (e.g., via an ether or amine linkage), while the protected amine, after deprotection, can be coupled to the second ligand, often through an amide bond formation.
Caption: Conceptual structure of a PROTAC utilizing the linker.
The N-methyl-N-Boc protected aniline core provides a degree of conformational rigidity and specific vectoral properties to the linker, which can be critical for achieving the optimal orientation of the POI and E3 ligase to form a productive ternary complex.
Use as a Versatile Synthetic Building Block
Beyond PROTACs, this reagent is valuable for introducing a Boc-protected N-methylaminobenzyl group into molecules. This is useful in structure-activity relationship (SAR) studies where researchers need to explore the impact of this particular substituent on a molecule's biological activity. The dual functionality allows for sequential and controlled introduction into complex scaffolds.
Conclusion
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is more than just a chemical reagent; it is an enabling tool in modern medicinal chemistry. Its well-defined reactivity, stemming from the orthogonal nature of its benzylic bromide and Boc-protected amine, provides chemists with a reliable and versatile building block. Its proven application in the synthesis of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. A thorough understanding of its synthesis, handling, and reactivity is essential for any research professional working at the cutting edge of drug discovery.
Application Note: Strategic Utilization of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern medicinal chemistry, bifunctional buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary
In modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS 168830-93-1) is a highly versatile reagent that provides a unique combination of a highly reactive electrophile (bromomethyl group) and a latent, protected secondary amine (N-Boc-N-methyl group). This dual functionality allows for sequential, highly controlled functionalization, making it an invaluable tool in the synthesis of targeted therapeutics, including G-protein coupled receptor (GPCR) antagonists and Proteolysis Targeting Chimeras (PROTACs) [1].
This application note details the mechanistic rationale, validated experimental protocols, and analytical checkpoints for utilizing this building block in advanced drug discovery workflows.
Chemical Profile & Mechanistic Rationale
The strategic value of this compound lies in its orthogonal reactivity. The benzylic bromide is primed for
SN2
nucleophilic substitution, reacting cleanly with amines, thiols, and phenols under mild basic conditions. Simultaneously, the Boc (tert-butyloxycarbonyl) group prevents the nitrogen from participating in unwanted side reactions (e.g., self-polymerization or competitive alkylation) during the
SN2
step. Once the benzylic position is anchored to the primary scaffold, the Boc group can be quantitatively removed under acidic conditions to reveal an N-methylaniline derivative, which can subsequently undergo amidation or cross-coupling[2].
Core Application 1: Late-Stage Alkylation in Targeted Therapeutics
In the development of human
A2A
adenosine receptor antagonists—a critical target for Parkinson's disease—researchers have utilized this building block to append functionalized benzyl groups onto complex heterocyclic scaffolds, such as 7-aryltriazolo[4,5-d]pyrimidines [1]. The causality behind using this specific reagent is its ability to install a pharmacophore-enhancing N-methyl group while maintaining synthetic tractability.
Protocol 1:
SN2
Alkylation of a Secondary Amine Scaffold
Objective: Attach the benzyl group to a target heterocyclic amine without degrading the Boc protection.
Reagents: Target amine (1.0 eq), CAS 168830-93-1 (1.1 eq),
K2CO3
(2.0 eq), anhydrous DMF (0.2 M).
Step-by-Step Methodology:
Preparation: Dissolve the target amine in anhydrous DMF under an inert nitrogen atmosphere.
Base Addition: Add finely powdered
K2CO3
. Causality: A mild inorganic base is chosen to deprotonate the amine. Stronger bases (like NaH) are avoided to prevent the competitive elimination of the bromomethyl group or the premature cleavage of the Boc group.
Electrophile Addition: Add tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate dropwise at
0∘C
to control the exothermic reaction, then allow it to warm to room temperature.
Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS.
Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF, dry over
Na2SO4
, and concentrate under reduced pressure.
Experimental workflow for SN2 alkylation and subsequent Boc-deprotection.
Core Application 2: PROTAC Linker Assembly
PROTACs require precise spatial arrangements between the Protein of Interest (POI) warhead and the E3 ligase ligand. The N-methylaniline moiety derived from this building block serves as an excellent rigidifying linker attachment point, improving the pharmacokinetic properties and cellular permeability of the resulting degrader.
Protocol 2: Boc Deprotection and Amidation Workflow
Objective: Reveal the N-methyl secondary amine and couple it with a carboxylic acid-terminated PROTAC linker.
Deprotection: Treat the alkylated intermediate with 20% TFA in DCM for 2 hours at room temperature. Causality: TFA selectively cleaves the tert-butyl ester of the Boc group, releasing
CO2
and isobutylene gas, leaving the newly formed C-N bonds of the scaffold intact.
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen to yield the amine TFA salt.
Activation: In a separate flask, dissolve the carboxylic acid linker in DMF. Add DIPEA and HATU. Causality: HATU is a highly efficient coupling reagent specifically chosen for sterically hindered secondary amines (like N-methylanilines). It forms an active HOAt ester that rapidly reacts with the amine, minimizing epimerization.
Coupling: Add the amine TFA salt to the activated acid mixture. Stir for 6 hours.
Purification: Perform an aqueous workup and purify via reverse-phase preparative HPLC.
Mechanism of action for PROTACs utilizing the N-methylaniline linker motif.
Trustworthiness & Analytical Validation
To ensure the integrity of the synthesized compounds, the protocols described above function as self-validating systems. Researchers must implement the following analytical checkpoints:
Pre-Reaction Validation (
1
H NMR): Verify the integrity of the starting material (CAS 168830-93-1). The bromomethyl group is highly susceptible to hydrolysis if stored improperly. Confirm the presence of a distinct singlet at
∼4.45 ppm
(
2H
,
−CH2Br
). If this peak shifts or splits, hydrolysis to the benzyl alcohol has occurred.
Post-Alkylation Validation (LC-MS): The completion of the
SN2
reaction is confirmed by the disappearance of the characteristic 1:1 isotopic bromine pattern (M / M+2) in the mass spectrum, replaced by the exact mass of the coupled product.
Post-Deprotection Validation (
1
H NMR): Successful cleavage of the Boc group is quantitatively validated by the complete disappearance of the massive
9H
singlet at
∼1.45 ppm
(tert-butyl group).
References
Gillespie, R. J., et al. "Antagonists of the Human
A2A
Adenosine Receptor. 4. Design, Synthesis, and Preclinical Evaluation of 7-Aryltriazolo[4,5-d]pyrimidines." Journal of Medicinal Chemistry, 2009, 52(1), 33-47. URL:[Link]
Application
Application Note: Nucleophilic Substitution Strategies Utilizing tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Drug Discovery
Executive Summary The design and synthesis of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), heavily rely on robust, bifunctional building blocks. tert-Butyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The design and synthesis of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), heavily rely on robust, bifunctional building blocks. tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS: 168830-93-1)[1] is a highly versatile electrophilic reagent. It features a highly reactive benzylic bromide paired with a Boc-protected N-methylaniline moiety. This application note provides drug development professionals with field-proven, self-validating protocols for executing nucleophilic substitution (SN2) reactions using this building block, ensuring high chemoselectivity and yield.
To achieve reproducible results, it is critical to understand the causality behind the structural and experimental choices:
The Electrophile (Benzylic Bromide): Benzylic halides are privileged electrophiles in SN2 reactions because the adjacent aromatic ring stabilizes the SN2 transition state via orbital overlap. Bromide is selected over chloride due to its larger size and polarizability, making it a superior leaving group[2]. This allows the alkylation to proceed under milder conditions (ambient to 60 °C), minimizing thermal degradation of sensitive substrates.
The Protecting Group (N-Boc): The N-methylaniline nitrogen is inherently nucleophilic. Without protection, the molecule would rapidly undergo intermolecular self-polymerization. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely passivates this nitrogen, ensuring the reagent behaves exclusively as an electrophile.
Solvent & Base Selection: Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are mandated because they solvate cations but leave nucleophilic anions "naked" and highly reactive. Heterogeneous bases like Potassium Carbonate (K₂CO₃) act as efficient acid scavengers for the generated HBr without inducing unwanted side reactions[3].
Caption: SN2 Reaction Workflow for Benzylic Alkylation.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes empirically validated parameters for reacting tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate with various nucleophile classes.
Nucleophile Type
Example Substrate
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Secondary Amine
Piperazine derivative
K₂CO₃ (2.0 eq)
MeCN
60
4 - 8
80 - 95
Primary Amine
Benzylamine
DIPEA (1.5 eq)
DMF
RT
12 - 16
65 - 80
Thiol
Cysteine derivative
Cs₂CO₃ (1.5 eq)
DMF
RT
2 - 4
85 - 98
Phenol
4-Nitrophenol
K₂CO₃ (2.0 eq)
Acetone
60
6 - 12
75 - 90
Experimental Protocols
The following methodologies are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of each step.
Protocol A: N-Alkylation of a Secondary Amine
This protocol is optimized for the attachment of piperazine or piperidine scaffolds, a common motif in PROTAC linker synthesis[4].
Step 1: Preparation of the Reaction Mixture
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine substrate (1.0 eq, e.g., 1.0 mmol).
Dissolve the amine in anhydrous Acetonitrile (MeCN, 5.0 mL) under an inert argon atmosphere.
Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to pre-organize the nucleophile[3].
Step 2: Electrophile Addition & Reaction
4. In a separate dry vial, dissolve tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (1.1 eq, 1.1 mmol, ~330 mg) in anhydrous MeCN (2.0 mL).
5. Add the electrophile solution dropwise to the stirring amine suspension over 5 minutes.
6. Attach a reflux condenser and heat the reaction mixture to 60 °C.
Step 3: Self-Validation & Workup
7. Validation Check: Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 3:1). The starting benzylic bromide exhibits a distinct 1:1 isotopic signature (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic pattern in the product mass spectrum definitively confirms the successful displacement of the bromide.
8. Once complete (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
9. Concentrate the filtrate in vacuo, redissolve in Ethyl Acetate (20 mL), and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
To utilize the N-methylaniline moiety for further coupling (e.g., attaching an E3 ligase ligand in PROTACs), the Boc group must be removed[4].
Dissolve the purified alkylated product from Protocol A in anhydrous Dichloromethane (DCM, 0.1 M concentration).
Cool the solution to 0 °C using an ice bath.
Add Trifluoroacetic Acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved.
Remove the ice bath and stir at room temperature for 2 hours.
Validation Check: TLC will show the disappearance of the less polar Boc-protected starting material and the appearance of a highly polar baseline spot (the TFA salt of the free amine).
Concentrate in vacuo. To remove residual TFA, co-evaporate with Toluene (3 x 10 mL). The resulting free secondary amine is ready for immediate downstream amidation.
Caption: Downstream Application Pathway for PROTAC Linker Synthesis.
Troubleshooting & Best Practices
Over-alkylation of Primary Amines: If using a primary amine, bis-alkylation can occur. To mitigate this, use a stoichiometric excess of the primary amine (3.0 - 5.0 eq) or switch to a weaker, homogeneous base like DIPEA at room temperature.
Poor Solubility: If the nucleophile is insoluble in MeCN, switch the solvent to anhydrous DMF and elevate the temperature to 50 °C. Ensure rigorous aqueous workup (multiple LiCl washes) to remove DMF prior to chromatography.
Premature Boc Deprotection: Avoid highly acidic environments during the SN2 reaction or workup. The Boc group on an aniline derivative is slightly more acid-labile than on an aliphatic amine.
References
[1] CymitQuimica. "tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate." Product Catalog. Available at:
[3] BenchChem. "Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile." BenchChem Protocols. Available at:
[4] Briceno, L., et al. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." National Center for Biotechnology Information (PMC). Available at:
[2] Podgoršek, A., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews (ACS Publications). Available at:
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate for derivatization of small molecules
Application Note & Protocols Topic: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate for Derivatization of Small Molecules Audience: Researchers, scientists, and drug development professionals. Harnessing tert-Butyl (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate for Derivatization of Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Harnessing tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate for Enhanced Bioanalytical Sensitivity and Chromatographic Resolution of Small Molecules by LC-MS
Introduction
The quantitative analysis of small molecules, such as metabolites and drug candidates, presents a significant challenge in modern bioanalysis.[1] Many of these molecules, particularly those containing carboxylic acid, phenol, or thiol functional groups, are highly polar and exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and often suffer from low ionization efficiency in mass spectrometry (MS).[2] These analytical hurdles can compromise sensitivity, selectivity, and overall data quality, hindering progress in metabolomics, pharmacokinetics, and biomarker discovery.[3]
Chemical derivatization offers a robust strategy to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics.[4] This guide details the application of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, a highly effective derivatizing agent designed to enhance the liquid chromatography-mass spectrometry (LC-MS) analysis of nucleophilic small molecules. The reagent introduces a bulky, hydrophobic, and readily ionizable tag, fundamentally improving the analyte's chromatographic behavior and MS detection.
The core of this reagent is the benzylic bromide (-CH₂Br) group, which serves as a reactive electrophile. This site is readily attacked by nucleophilic functional groups present in many small molecules of biological interest. The resulting derivatized molecule benefits from:
Enhanced RPLC Retention: The addition of the non-polar tert-butyl carbamate-phenyl tag significantly increases the hydrophobicity of polar analytes, leading to improved retention and separation on C18 and other reversed-phase columns.[2]
Improved Ionization Efficiency: The carbamate moiety can stabilize a positive charge, promoting robust ionization in positive electrospray ionization mode (ESI+), which is often more sensitive and specific than negative mode for many analytical setups.[2]
Confident Identification: The presence of a single bromine atom in the reagent provides a characteristic isotopic pattern in the mass spectrum (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance). This M/M+2 signature serves as an unambiguous confirmation of successful derivatization, simplifying analyte identification in complex biological matrices.[2]
Principle of the Method: Nucleophilic Substitution
The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The target small molecule must first be converted into a potent nucleophile. For carboxylic acids, phenols, or thiols, this is achieved by deprotonation using a mild, non-nucleophilic base, such as potassium carbonate (K₂CO₃). The resulting anion (carboxylate, phenoxide, or thiolate) then attacks the electrophilic benzylic carbon of the derivatizing reagent, displacing the bromide leaving group to form a stable ester, ether, or thioether linkage, respectively.
To enhance the reaction kinetics, particularly in aprotic organic solvents like acetonitrile, a phase-transfer catalyst such as 18-Crown-6 is often employed.[5][6] The crown ether sequesters potassium ions, liberating a "naked" and highly reactive anion, which dramatically accelerates the rate of nucleophilic attack.
Technical Support Center: Synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
Welcome to the Technical Support Center for the synthesis of tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate. This versatile Boc-protected benzylic bromide is a critical intermediate in drug development and cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate. This versatile Boc-protected benzylic bromide is a critical intermediate in drug development and cross-coupling chemistry. Its synthesis typically relies on the Wohl-Ziegler bromination of tert-butyl methyl(p-tolyl)carbamate using N-bromosuccinimide (NBS).
While seemingly straightforward, this radical reaction is notoriously prone to side-product formation. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and a self-validating protocol to achieve high-fidelity mono-bromination.
Mechanistic Workflow & Side Product Divergence
Understanding the causality behind side-product formation requires a deep dive into the reaction mechanism. The Wohl-Ziegler reaction is governed by the1[1], which relies on maintaining a very low, steady-state concentration of molecular bromine (Br₂) to favor radical substitution over ionic addition. When this delicate balance is disrupted, the reaction diverges into over-bromination, ring bromination, or protecting-group cleavage.
Reaction pathway showing Wohl-Ziegler bromination and common side product divergence.
Troubleshooting & FAQs
Q: Why am I observing significant amounts of the dibromomethyl side product (tert-butyl (4-(dibromomethyl)phenyl)(methyl)carbamate)?A: Over-bromination is an inherent risk because the mono-brominated product still contains abstractable benzylic protons. According to the Goldfinger mechanism, the reaction relies on a low concentration of Br₂ generated in situ[1]. If the local concentration of Br₂ spikes or excess NBS is used, the radical chain reaction over-propagates.
Solution: Ensure strict stoichiometric control of NBS (no more than 1.05 equivalents). If over-bromination has already occurred, you can employ a reductive debromination rescue strategy: treating the crude polybrominated mixture with diethyl phosphite and N,N-diisopropylethylamine (DIPEA) selectively reduces the dibromide back to the desired mono-brominated benzylic product, as detailed by 2[2]. For scale-up, continuous-flow photochemical setups tightly control radical generation and minimize this over-reaction[3].
Q: My LC-MS shows a mass +79/81 Da, but NMR indicates the benzylic protons are intact. What is this side product?A: This is a ring-brominated side product. While benzylic bromination is a radical process, the presence of trace hydrobromic acid (HBr) or degraded NBS can trigger a competing ionic pathway[4]. HBr catalyzes an electrophilic aromatic substitution (EAS), directing bromine to the electron-rich positions on the aromatic ring (ortho to the carbamate).
Solution: Always use freshly recrystallized NBS to remove Br₂ and HBr impurities[3]. If the substrate is highly electron-rich, consider switching the brominating agent to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with catalytic ZrCl₄, a combination proven to suppress Brønsted acid-catalyzed ring bromination[3].
Q: Why is the Boc group cleaving during the reaction?A: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. As the Wohl-Ziegler reaction progresses, trace HBr accumulates as a byproduct. Extended heating (e.g., refluxing at 80°C) in the presence of this acidic environment causes thermal deprotection of the carbamate, yielding the free N-methylamine side product.
Solution: Limit reaction times by using efficient radical initiators (like AIBN) and ensure a rapid basic workup immediately upon reaction completion to neutralize HBr.
Quantitative Diagnostic Data
To assist in rapid IPC (In-Process Control) and post-reaction analysis, refer to the following diagnostic table to identify side products via standard analytical techniques.
Side Product
Mechanism of Formation
Diagnostic ¹H NMR Shift (CDCl₃)
MS (m/z) Shift (vs Target)
Prevention Strategy
Target Compound
Radical benzylic substitution
~4.45 ppm (s, 2H, -CH₂Br)
Base mass (M)
N/A
Dibromomethyl Impurity
Over-bromination (excess Br•)
~6.60 ppm (s, 1H, -CHBr₂)
M + 78 Da
Strict 1.05 eq NBS control; flow chemistry
Ring-Brominated Impurity
Ionic EAS (HBr catalyzed)
~2.30 ppm (s, 3H, Ar-CH₃)
M (Isomeric)
Recrystallize NBS; use DBDMH/ZrCl₄
Boc-Deprotected Amine
Acid-catalyzed cleavage
Loss of ~1.45 ppm (s, 9H, tBu)
M - 100 Da
Mild heating; rapid basic workup
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates physical phase changes and visual cues to confirm reaction progress without requiring constant sampling, thereby maintaining the anhydrous, inert atmosphere necessary for radical chemistry.
Objective: Synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate.
Step 1: Reagent Purification (Critical)
Recrystallize NBS from boiling water and dry under a high vacuum in the dark.
Causality: Commercially aged NBS contains trace Br₂ and HBr. Eliminating these Brønsted acids prevents the competing ionic electrophilic aromatic substitution (EAS) pathway[3].
Step 2: Reaction Setup
In a flame-dried flask under nitrogen, dissolve tert-butyl methyl(p-tolyl)carbamate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) to a concentration of 0.2 M.
Causality: Due to the high toxicity and ozone-depleting nature of carbon tetrachloride (CCl₄), trifluorotoluene is the optimal alternative solvent. It maintains the necessary density differential for the self-validating phase separation[1].
Step 3: Initiation
Add the purified NBS (1.05 eq) and azobisisobutyronitrile (AIBN) (0.05 eq). Heat the mixture to 80°C while stirring vigorously.
Step 4: In-Process Control (IPC) - Visual Validation
Monitor the solid suspension in the flask.
Self-Validation: Initially, the dense NBS rests at the bottom of the solvent. As the reaction progresses, NBS is consumed and converted into succinimide. Succinimide is less dense than trifluorotoluene and will float to the surface[1]. The complete inversion of the solid suspension from the bottom of the flask to the top is a self-validating visual cue indicating >95% NBS consumption and reaction completion.
Step 5: Quench and Workup
Once the succinimide floats (typically 1–3 hours), immediately cool the flask to 0°C in an ice bath. Filter off the floating succinimide. Wash the organic filtrate twice with cold, saturated aqueous NaHCO₃.
Causality: Immediate neutralization removes residual HBr, preventing post-reaction Boc-deprotection during concentration.
Step 6: Isolation
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (hexanes/ethyl acetate) to isolate the pure target compound.
References
Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon
Source: Scientific Update
URL: [Link]
Title: Wohl–Ziegler bromination
Source: Wikipedia
URL: [Link]
Technical Support Center: Purification of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the remov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compounds.
Introduction: The Challenge of Purification
The presence of unreacted starting materials is a common challenge in organic synthesis that can complicate downstream applications and lead to inaccurate results. Tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a key building block in medicinal chemistry, and its effective removal is crucial for the synthesis of pure final products. This guide will explore several field-proven purification strategies, explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate that influence its purification?
A1: Understanding the physicochemical properties of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is the foundation for selecting an appropriate purification method.
Structure and Polarity: The molecule possesses both nonpolar (tert-butyl group, aromatic ring) and polar (carbamate group) functionalities, giving it an intermediate polarity. The bromomethyl group also contributes to its overall polarity. This allows for good solubility in a range of organic solvents.
Physical State: It is a solid at room temperature. This characteristic makes recrystallization a viable purification technique.
Reactivity: The benzylic bromide is a reactive functional group, susceptible to nucleophilic substitution. This reactivity can be exploited for purification using scavenger resins but also means that purification conditions should be chosen carefully to avoid degradation of the desired product.
Troubleshooting and Purification Guides
This section provides a detailed breakdown of common issues and step-by-step protocols for the removal of unreacted tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate.
Issue 1: My crude product is contaminated with a significant amount of unreacted starting material. Which purification method should I try first?
The choice of the initial purification method depends on the scale of your reaction and the nature of your desired product. Flash chromatography is often the most versatile and efficient first-line approach for separating compounds with different polarities.[1][2][3]
Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3] Due to its intermediate polarity, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate can be effectively separated from more or less polar products.
Diagram: Flash Chromatography Workflow
Caption: A typical workflow for purification using flash chromatography.
Step-by-Step Protocol for Flash Chromatography:
Solvent System Selection (TLC Analysis):
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a Thin Layer Chromatography (TLC) plate (silica gel).
Develop the TLC plate using different solvent systems. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
Goal: To find a solvent system where your desired product has a Retention Factor (Rf) of approximately 0.3-0.4, and there is good separation from the spot corresponding to tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate.
Column Preparation:
Select an appropriately sized pre-packed silica gel column or pack your own glass column.
Equilibrate the column with the chosen mobile phase.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and then loading the solid onto the column.
Elution and Fraction Collection:
Apply pressure (using compressed air or a pump) to force the mobile phase through the column at a steady rate.[4]
Collect fractions of the eluent.
Analysis and Product Isolation:
Analyze the collected fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions and remove the solvent using a rotary evaporator.
Issue 2: Flash chromatography is not providing baseline separation, or I have a large-scale reaction. What are my other options?
If flash chromatography is not effective or practical, recrystallization and liquid-liquid extraction are excellent alternatives.
Recrystallization is a powerful technique for purifying solid compounds.[5][6][7] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving impurities behind in the solution.[6]
Step-by-Step Protocol for Recrystallization:
Solvent Selection:
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable one.
Dissolution:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
Continue adding small portions of hot solvent until the solid is completely dissolved.
Cooling and Crystallization:
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Dry the crystals under vacuum.
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[8][9][10] This method is particularly useful if your desired product has significantly different polarity and/or acidic/basic properties compared to the unreacted starting material.
Step-by-Step Protocol for Liquid-Liquid Extraction:
Solvent Selection:
Choose an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate) and in which your product has good solubility.
Extraction:
Dissolve the crude reaction mixture in the chosen organic solvent.
Transfer the solution to a separatory funnel.
Add an equal volume of water.
Stopper the funnel and shake vigorously, periodically venting to release pressure.
Allow the layers to separate.
Separation and Washing:
Drain the lower layer. The location of your product (aqueous or organic layer) will depend on its polarity.
You can perform additional washes of the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
Drying and Concentration:
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter off the drying agent.
Remove the solvent under reduced pressure to isolate the purified product.
Issue 3: I have trace amounts of the starting material remaining after initial purification. How can I achieve higher purity?
For removing small amounts of reactive impurities, scavenger resins are an excellent choice.[11][12] These are solid-supported reagents that selectively react with and bind to specific functional groups, allowing for their easy removal by filtration.[12][13]
The bromomethyl group of the unreacted starting material is electrophilic and can be targeted by nucleophilic scavenger resins.
Diagram: Scavenger Resin Purification Logic
Caption: Decision logic for using a scavenger resin for final purification.
Step-by-Step Protocol for Scavenger Resin Purification:
Resin Selection:
Choose a scavenger resin with a nucleophilic functional group that will react with the bromomethyl group. Examples include:
Interpreting NMR spectrum of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate for impurities
Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers face when characterizing tert-Butyl (4-(bromomethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers face when characterizing tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate via
1
H NMR spectroscopy.
Synthesizing this intermediate—typically via the Wohl-Ziegler radical bromination of a p-tolyl precursor—often yields complex spectra due to a combination of restricted molecular dynamics (rotamers) and trace side-reactions. This guide synthesizes structural theory with field-proven diagnostic protocols to help you definitively distinguish between structural phenomena and true chemical impurities.
Reference Spectroscopic Profile
Before troubleshooting, you must establish a baseline. The target molecule, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, possesses four distinct proton environments. All reference shifts below are calibrated for CDCl
3 at 298 K.
Table 1: Expected
1
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
Functional Group
Expected Shift (δ, ppm)
Multiplicity
Integration
Mechanistic Note
Boc (-C(CH
3
)
3
)
~1.45
Singlet (Broad)
9H
Often appears as a broad peak or a pseudo-doublet due to carbamate rotamers.
N-Methyl (-NCH
3
)
~3.25
Singlet (Broad)
3H
Deshielded by the adjacent carbamate carbonyl and phenyl ring.
Bromomethyl (-CH
2
Br)
~4.45 - 4.50
Singlet
2H
Strongly deshielded by the electronegative bromine atom.
Phenyl Ring (Ar-H)
~7.20 - 7.40
AB Quartet / Multiplet
4H
1,4-disubstituted pattern; symmetry may be skewed by rotameric states.
Diagnostic Workflow & Logical Relationships
Use the following decision tree to systematically identify the root cause of anomalous peaks in your spectrum.
Decision tree for diagnosing anomalous NMR peaks in Boc-protected benzylic bromides.
Q1: My spectrum shows two distinct singlets around 1.45 ppm and 3.25 ppm. Is my sample contaminated with a structural isomer?
A: Highly unlikely. You are observing rotamers . The carbamate functional group (N-COOtBu) exhibits partial double-bond character across the C–N bond due to resonance. This restricts free rotation, effectively locking the molecule into cis and trans spatial configurations relative to the N-methyl group on the NMR timescale at room temperature[1]. Because these two conformers have slightly different magnetic environments, the NMR instrument records them as two distinct sets of peaks.
Resolution: Do not attempt to purify. Execute Protocol A (Variable-Temperature NMR) to validate this phenomenon.
Q2: I observe a new, sharp singlet far downfield at ~6.65 ppm. What caused this?
A: This is the hallmark of overbromination , resulting in the dibromomethyl impurity (tert-butyl (4-(dibromomethyl)phenyl)(methyl)carbamate). During radical bromination with N-Bromosuccinimide (NBS), the mono-brominated product can undergo a second radical abstraction. The addition of a second highly electronegative bromine atom drastically deshields the remaining benzylic proton, shifting it from ~4.45 ppm to the 6.6–6.7 ppm region [2].
Resolution: See Protocol B to optimize your reaction stoichiometry and suppress this side-reaction.
Q3: The integration of my 4.45 ppm peak is low (e.g., 1.2H instead of 2.0H), and there is an unexpected singlet at 2.3 ppm.
A: Your reaction did not reach full conversion. The peak at ~2.3 ppm corresponds to the benzylic methyl group (Ar-CH
3
) of your unreacted starting material, tert-butyl methyl(p-tolyl)carbamate.
Resolution: Ensure your radical initiator (e.g., AIBN or Benzoyl Peroxide) is fresh, and verify that your light source or thermal conditions are sufficient to maintain the radical chain reaction.
Q4: I have trace multiplets at 4.12 ppm, and singlets at 2.05 ppm and 1.26 ppm. Are these reaction byproducts?
A: No, these are classic signals for residual Ethyl Acetate (EtOAc) in CDCl
3
[3]. The quartet at 4.12 ppm (-CH
2
-), singlet at 2.05 ppm (acetate -CH
3
), and triplet at 1.26 ppm (ethyl -CH
3
) are common artifacts from column chromatography.
Resolution: Subject the sample to high vacuum (≤ 0.1 mbar) at 40 °C for 4–6 hours before acquiring publication-quality spectra.
Table 2: Quantitative Summary of Diagnostic Impurity Shifts (in CDCl
3
)
Impurity / Phenomenon
Diagnostic Chemical Shift (δ, ppm)
Structural Cause
Rotamers
~1.40 & 1.50 (Boc); ~3.20 & 3.30 (N-Me)
Restricted C-N bond rotation
Unreacted Precursor
~2.30 (s, 3H)
Intact Ar-CH
3
group
Dibromomethyl Byproduct
~6.65 (s, 1H)
Overbromination (Ar-CHBr
2
)
Ethyl Acetate (Solvent)
4.12 (q), 2.05 (s), 1.26 (t)
Incomplete drying post-purification
Dichloromethane (Solvent)
5.30 (s, 2H)
Incomplete drying post-workup
Self-Validating Experimental Protocols
Protocol A: Variable-Temperature (VT) NMR for Rotamer Validation
Purpose: To definitively prove that peak doubling is caused by conformational dynamics rather than chemical impurities.
Solvent Exchange: Do not use CDCl
3
for this experiment, as its boiling point (61 °C) is too low. Dissolve 15-20 mg of your sample in 0.6 mL of DMSO-d
6 or Toluene-d
8 .
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum at 298 K (25 °C). Note the integration and exact shifts of the split Boc and N-methyl peaks.
Thermal Ramp: Program the NMR spectrometer to heat the probe to 353 K (80 °C) . Allow the sample to equilibrate for exactly 10 minutes to ensure thermal homogeneity.
Elevated Acquisition: Acquire a second 1D
1
H NMR spectrum.
Self-Validation Check: If the peaks are rotamers, the increased thermal energy will overcome the rotational barrier of the C-N bond. The two distinct singlets will undergo coalescence into a single, sharp time-averaged peak. If the peaks remain split at 80 °C, you have a true chemical impurity.
Protocol B: Optimized Wohl-Ziegler Bromination to Suppress Dibromination
Purpose: To maximize the yield of the mono-brominated target while eliminating the 6.65 ppm dibromo impurity.
Reagent Preparation: Recrystallize NBS from boiling water to remove trace Br
2
and HBr, which can trigger competing electrophilic aromatic substitution or accelerate overbromination. Dry thoroughly under vacuum.
Stoichiometric Control: Charge the reaction flask with exactly 1.05 equivalents of NBS relative to the p-tolyl starting material. Do not exceed this ratio.
Initiation: Add 0.05 equivalents of AIBN. Use a non-polar solvent like Benzotrifluoride (PhCF
3
) or CCl
4
(if permitted) to stabilize the radical intermediates.
Reaction Monitoring: Reflux the mixture and monitor via TLC or crude NMR every 30 minutes.
Self-Validation Check (Quench): Stop the reaction immediately when the succinimide byproduct floats to the surface of the solvent (typically 2-3 hours). Prolonged heating after the NBS is consumed is the primary cause of dibromination via radical disproportionation. Filter the succinimide hot, concentrate, and verify the absence of the 6.65 ppm peak in the crude NMR.
References
Arnold, J. S. (2014). The Development and Application of Metal-Catalyzed Processes for Organic Synthesis (Ph.D. Thesis). Massachusetts Institute of Technology. (Discusses NMR peak broadening and rotamers in Boc-protected anilines). URL:[Link]
Pramanik, M. et al. (2015). "A fast and selective decarboxylative difunctionalization and cyclization for easy access to gem-dihalo alcohol, ether, ester and bromo-1,4-dioxane." RSC Advances, 5(124), 10250-10255. (Provides empirical NMR shift data for dibromomethyl structural motifs). URL:[Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Comparative Guide to Amine Protecting Groups: Featuring tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
For the discerning researcher, scientist, and drug development professional, the strategic selection of an amine protecting group is a critical decision that profoundly influences the efficiency, yield, and ultimate succ...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher, scientist, and drug development professional, the strategic selection of an amine protecting group is a critical decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate alongside the three titans of amine protection: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings, stability profiles, and practical applications of each, supported by experimental data and detailed protocols to empower you in making the most informed choice for your specific synthetic challenge.
The Fundamental Role of Amine Protecting Groups in Modern Synthesis
The nucleophilic and basic nature of amines makes them highly reactive functional groups, necessitating their temporary masking or "protection" during multi-step syntheses to prevent undesired side reactions.[1] An ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily and selectively removed under mild conditions that do not compromise the integrity of the target molecule.[2][3] The concept of "orthogonality," where different protecting groups can be removed in any order without affecting each other, is a cornerstone of modern synthetic strategy, enabling the construction of highly complex molecules.[2][3]
A Detailed Examination of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a bifunctional reagent that combines the features of a Boc-protected amine with a reactive benzylic bromide. This unique structure suggests its potential as a protecting group that can be later functionalized, for instance, by tethering to a solid support or another molecule.
Chemical Structure:
Inferred Properties and Performance:
Given the limited direct comparative data in the literature for this specific compound as a protecting group, we can infer its behavior based on its structural components: the N-methyl-N-Boc-aniline moiety and the para-bromomethyl group.
Protection: The introduction of this group would likely follow standard procedures for Boc protection of N-methylated anilines, using a suitable precursor under basic conditions.
Stability: The carbamate linkage is expected to exhibit stability profiles similar to the Boc group, being stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[4] The electron-withdrawing nature of the para-bromomethyl group may slightly decrease the acid lability of the carbamate compared to an unsubstituted N-Boc-N-methylaniline.[5]
Deprotection: Cleavage of the carbamate would be achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typical for Boc group removal.[4][6] The N-methylation may influence the rate of cleavage due to steric and electronic effects.
Orthogonality: This protecting group offers the potential for orthogonal deprotection strategies. The carbamate can be removed with acid, while the benzylic bromide remains intact for subsequent reactions. Conversely, the benzylic bromide could be displaced by a nucleophile under conditions that do not affect the Boc group.
The Established Workhorses: A Comparative Analysis
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its ease of installation and removal.[4][7]
Protection Mechanism: Typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The nucleophilic amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate.
Deprotection Mechanism: The Boc group is labile to strong acids like TFA or HCl.[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4]
Stability: Stable to basic conditions, catalytic hydrogenation, and most nucleophiles.[4]
Side Reactions: The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan and methionine. This can be mitigated by the use of scavengers such as triisopropylsilane (TIS) or thioanisole.[4][8]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was a pioneering development in peptide synthesis.[2][9]
Protection Mechanism: Introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
Deprotection Mechanism: Classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions to yield the free amine, toluene, and carbon dioxide.[2][9] It can also be cleaved by strong acids like HBr in acetic acid.[9]
Stability: Stable to mild acidic and basic conditions.[9]
Side Reactions: Catalytic hydrogenolysis may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[3]
Protection Mechanism: Introduced by reacting an amine with Fmoc-Cl or Fmoc-OSu under basic conditions.[3]
Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.[3] The mechanism involves a β-elimination reaction.
Stability: Stable to acidic conditions and catalytic hydrogenolysis.[3]
Side Reactions: The dibenzofulvene byproduct generated during deprotection can form adducts with the deprotected amine. The use of a secondary amine like piperidine as the deprotection reagent effectively scavenges this byproduct.[3] Aspartimide formation can be a side reaction in sequences containing aspartic acid.[10]
Quantitative Comparison of Amine Protecting Groups
Dissolve the amine substrate (1.0 equiv) and base (1.2 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of the protecting group precursor (1.1 equiv) in the anhydrous solvent.
Allow the reaction to warm to room temperature and stir for 2-16 hours.
In-process Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation. A ninhydrin stain can be used to visualize the free amine.
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Characterization: Purify the crude product by flash column chromatography if necessary. Confirm the structure of the protected amine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Acid-Catalyzed Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from an amine.
Materials:
Boc-protected amine
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Scavenger (e.g., triisopropylsilane, TIS) (optional, but recommended for sensitive substrates)
Cold diethyl ether
Centrifuge
Procedure:
Dissolve the Boc-protected amine in DCM.
If using a scavenger, add it to the solution (typically 2.5-5% v/v).
Cool the solution to 0 °C.
Slowly add TFA to the solution (typically 25-50% v/v). A 1:1 mixture of TFA:DCM is often effective.[11]
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
In-process Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
Isolate the product by filtration or centrifugation.
Wash the solid with cold diethyl ether to remove residual TFA and scavengers.
Dry the product under vacuum.
Characterization: Confirm the identity and purity of the deprotected amine salt by NMR and mass spectrometry.
Visualization of Key Concepts
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection workflow for a molecule with Boc, Fmoc, and Cbz protecting groups.
Deprotection Mechanisms
Caption: Simplified mechanisms for the deprotection of Boc, Fmoc, and Cbz groups.
Conclusion
The choice of an amine protecting group is a strategic decision that hinges on the specific requirements of the synthetic route. While Boc, Cbz, and Fmoc remain the established and well-characterized mainstays of organic synthesis, novel reagents such as tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate offer intriguing possibilities for specialized applications, particularly where a protected amine with a handle for further functionalization is desired. A thorough understanding of the stability, lability, and orthogonality of each protecting group is essential for the rational design and successful execution of complex multi-step syntheses.
References
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024). Total Synthesis. [Link]
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. [Link]
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009). ACS Publications. [Link]
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. (2023). ACS Publications. [Link]
Chemo- and Site-Selective Replacement of N-Terminal Carbamates in Peptides | Organic Letters - ACS Publications - ACS.org. (2022). ACS Publications. [Link]
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Watanabe Chemical. [Link]
Experimental Procedures - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Different protocols for methylation of aniline. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ACS Publications. (2008). ACS Publications. [Link]
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014). Digital CSIC. [Link]
Navigating Purity: A Comparative Guide to HPLC-MS for the Analysis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
A Senior Application Scientist's guide for researchers, scientists, and drug development professionals on the critical evaluation of purity for a key pharmaceutical intermediate. In the landscape of pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's guide for researchers, scientists, and drug development professionals on the critical evaluation of purity for a key pharmaceutical intermediate.
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound such as tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, a versatile building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for this purpose, grounded in experimental principles and regulatory expectations.
The Central Role of Purity Assessment
The presence of impurities in pharmaceutical intermediates can have cascading effects on the final active pharmaceutical ingredient (API), potentially altering its pharmacological and toxicological profile.[1] Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[1][2] Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is a critical component of quality control.[1][3]
HPLC-MS: The Gold Standard for Purity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the "gold standard" for impurity analysis in the pharmaceutical industry.[1][4] This powerful combination offers the high-resolution separation capabilities of HPLC with the sensitive and specific detection and identification power of MS.[4]
Why HPLC-MS is Superior for this Application:
Specificity and Sensitivity: HPLC-MS provides unparalleled specificity, allowing for the separation of the main compound from structurally similar impurities. The mass spectrometer can then provide mass-to-charge ratio information, enabling the identification of these impurities, even at trace levels.[4]
Versatility: The technique can be adapted to a wide range of analytes by modifying the stationary phase, mobile phase, and ionization source. For a moderately polar compound like tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, reversed-phase HPLC is typically the method of choice.
Quantitative Accuracy: When properly validated, HPLC-MS methods offer excellent linearity, accuracy, and precision, making them suitable for the quantification of impurities as required by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
A Comparative Look at Alternative Purity Assessment Methods
While HPLC-MS is a powerful tool, a comprehensive understanding of its advantages is best achieved by comparing it with other available techniques.
Method
Principle
Advantages
Limitations for tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.[7]
Lack of universal response for all impurities; co-eluting impurities may not be detected; provides no structural information for unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase, followed by mass spectrometric detection.[4][7]
Excellent for volatile and semi-volatile impurities.[7]
Not suitable for non-volatile or thermally labile compounds like many carbamates and their potential high molecular weight impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information based on the magnetic properties of atomic nuclei.[3]
Provides definitive structural elucidation of the main compound and major impurities.
Lower sensitivity compared to MS, making it less suitable for detecting trace-level impurities; complex spectra can be difficult to interpret for mixtures.
Melting Point and Boiling Point Determination
Measures the temperature at which a substance changes phase.[8]
Simple and quick method to assess gross purity.[8]
Insensitive to small amounts of impurities; not a quantitative method.
Titration
Measures the concentration of a substance by reacting it with a solution of known concentration.[8]
Can be highly accurate for assaying the main component.
Not suitable for impurity profiling; requires a specific chemical reaction.
Experimental Protocol: Purity Assessment of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate by HPLC-MS
This section outlines a detailed, step-by-step methodology for the purity analysis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate. The choices within this protocol are driven by the chemical properties of the analyte and the goal of achieving comprehensive impurity profiling in line with ICH guidelines.[5]
Instrumentation and Reagents
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), and Formic Acid (LC-MS grade).
Standard and Sample Preparation
The accuracy of the results is fundamentally dependent on the integrity of the sample preparation.
Standard Preparation: Accurately weigh and dissolve a reference standard of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
Sample Preparation: Prepare the test sample at the same concentration as the standard to ensure accurate comparison.
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation.
Mobile Phase: A gradient elution is often preferred for impurity profiling to ensure the separation of compounds with a range of polarities. A typical gradient might be:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
UV Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main compound).
Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.
Scan Range: A broad scan range (e.g., m/z 100-1000) is used to detect a wide range of potential impurities.
Data Acquisition: Full scan mode for initial screening, with the option for targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantifying known impurities.[9]
Data Analysis and Purity Calculation
Peak Integration: Integrate all peaks in the chromatogram.
Purity Calculation: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity Identification: The mass spectra of the impurity peaks can be used to propose potential structures.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC-MS analysis for purity assessment.
Caption: Workflow for HPLC-MS Purity Assessment.
Potential Impurities in tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
A critical aspect of impurity profiling is anticipating potential impurities based on the synthetic route. Common impurities could include:
Starting Materials: Unreacted starting materials used in the synthesis.[7]
By-products: Products from side reactions occurring during the synthesis.[7][10]
Degradation Products: Impurities formed due to the degradation of the main compound under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][11]
Validation of the HPLC-MS Method
To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines (Q2(R1)).[5][6] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][6]
Accuracy: The closeness of the test results obtained by the method to the true value.[5][6]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9][12]
Conclusion
The purity of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a critical quality attribute that directly impacts its suitability for use in pharmaceutical synthesis. While several analytical techniques can provide an indication of purity, HPLC-MS stands out as the most comprehensive and reliable method. Its ability to separate, detect, and identify a wide range of impurities with high sensitivity and specificity makes it an indispensable tool for ensuring the quality and safety of pharmaceutical intermediates. The adoption of a well-developed and validated HPLC-MS method, as outlined in this guide, provides the necessary analytical rigor to meet the stringent demands of the pharmaceutical industry.
References
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
ResearchGate. (2017, June). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS.
MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
International Journal of Pharmaceutical and Bio-Medical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate.
MDPI. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
PMC. (n.d.). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS.
SpringerLink. (2016, November 15). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study.
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
Journal of Applied Pharmaceutical Science. (2012, September 28). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize.
PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
Google Patents. (n.d.). CN101747234A - Method for synthesizing phenyl carbamate.
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
Comparative Guide: Reactivity and Applications of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecular Architecture and Design Rationale In advanced organic synthesis and medicinal chemistry, tert-Butyl (4-(bromomethyl)phenyl)(...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Molecular Architecture and Design Rationale
In advanced organic synthesis and medicinal chemistry, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate serves as a highly versatile, bifunctional building block. Its structural design elegantly solves a fundamental problem in synthetic chemistry: the incompatibility of highly reactive electrophiles and nucleophiles within the same molecule.
The molecule features two distinct reactive poles:
The Electrophilic Pole: A benzylic bromide (
−CH2Br
) positioned at the para position, primed for rapid bimolecular nucleophilic substitution (
SN2
).
The Masked Nucleophilic Pole: An N-methylaniline moiety protected by a tert-butyloxycarbonyl (Boc) group.
The Causality of Protection: Unprotected aminobenzyl halides (e.g., 4-(bromomethyl)-N-methylaniline) are notoriously unstable. The free secondary amine acts as a potent nucleophile that will spontaneously attack the benzylic bromide of an adjacent molecule. This results in rapid, uncontrollable self-condensation and oligomerization[1]. By installing the Boc group, the nitrogen's lone pair is heavily delocalized into the carbamate carbonyl. This electronic shielding drastically reduces the nitrogen's nucleophilicity, rendering the monomer highly stable for long-term storage and controlled, orthogonal functionalization [2].
When designing a synthetic route, chemists must choose the optimal leaving group and protection strategy. Below is an objective comparison of the title compound against its primary structural alternatives.
Bromide vs. Chloride: The Leaving Group Kinetics
Replacing the benzylic bromide with a benzylic chloride yields tert-Butyl (4-(chloromethyl)phenyl)(methyl)carbamate. While the chloride analogue is slightly more stable, it is significantly less reactive. Bromide is a superior leaving group due to its larger atomic radius, which makes the C-Br bond weaker and more polarizable than the C-Cl bond [3]. In standard
SN2
conditions (polar aprotic solvents), the benzyl bromide derivative reacts up to 100 times faster, allowing reactions to proceed at room temperature rather than requiring harsh heating that could degrade sensitive substrates.
Quantitative Comparison of Analogues
Property / Analogue
tert-Butyl (4-(bromomethyl)...)
tert-Butyl (4-(chloromethyl)...)
4-(Bromomethyl)-N-methylaniline
Leaving Group
Bromide (Excellent)
Chloride (Moderate)
Bromide (Excellent)
SN2
Relative Rate
Fast (Baseline)
Slow (~0.01x relative to Br)
N/A (Polymerizes immediately)
Storage Stability
High (Months at 4°C)
Very High (Months at RT)
Very Low (Minutes/Hours)
Required Conditions
Mild (RT to 50°C)
Harsh (Elevated temp, >80°C)
Unusable for controlled
SN2
Self-Validating Experimental Protocols
The utility of this compound lies in a two-stage workflow: first, exploiting the benzylic bromide for structural extension, followed by the unmasking of the amine for further functionalization.
Protocol A: Chemoselective
SN2
Alkylation
Objective: Couple the benzylic bromide with a target nucleophile (e.g., a secondary amine) without disturbing the Boc group.
Causality & Design: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. This leaves the attacking nucleophile unsolvated and highly reactive, accelerating the
SN2
pathway. Potassium carbonate (
K2CO3
) is selected as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr) without causing base-catalyzed side reactions.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve 1.0 equivalent of the target nucleophile and 2.0 equivalents of anhydrous
K2CO3
in dry DMF (0.2 M).
Addition: Cool the suspension to 0°C using an ice bath. Slowly add 1.1 equivalents of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate portion-wise.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The benzylic bromide is strongly UV-active; its complete disappearance indicates a successful and complete coupling.
Workup: Quench the reaction with distilled water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Acidic Cleavage of the Boc Group
Objective: Deprotect the N-methyl amine for subsequent reactions (e.g., amide coupling or reductive amination).
Causality & Design: The Boc group is completely stable to the basic conditions of Protocol A but is highly labile to strong acids [4]. We use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The acid protonates the carbamate oxygen, triggering the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into
CO2
gas). The generation of these gases drives the reaction to completion via Le Chatelier's principle.
Step-by-Step Methodology:
Preparation: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M) and cool to 0°C.
Addition: Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved.
Self-Validation (Monitoring): Observe the solution carefully. Effervescence (bubbling) will occur as
CO2
and isobutylene gases are evolved. This visual cue is a direct, real-time validation that the deprotection mechanism is actively occurring.
Reaction: Stir at room temperature for 1–2 hours until gas evolution ceases and TLC confirms the consumption of the starting material.
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual trace TFA, yielding the deprotected secondary amine as a TFA salt, ready for the next synthetic step.
Caption: Standard two-stage workflow: Nucleophilic substitution followed by acidic deprotection.
References
Title: Pemberton 94.pdf - Newcastle University Theses (Discussion on the instability and polymerization of unprotected aminobenzyl bromides)
Source: Newcastle University
URL: [Link]
Title: Boc-Protected Amino Groups - Stability and Cleavage
Source: Organic Chemistry Portal
URL: [Link]
Comparative
A Senior Application Scientist's Guide to Linker Efficacy: A Comparative Analysis of PABC-Based Self-Immolative Systems
For drug development professionals, the linker in a targeted conjugate is not merely a tether; it is the strategic core that dictates the therapeutic index of the entire construct. An ideal linker must achieve a delicate...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals, the linker in a targeted conjugate is not merely a tether; it is the strategic core that dictates the therapeutic index of the entire construct. An ideal linker must achieve a delicate balance: unwavering stability in systemic circulation to prevent off-target toxicity, followed by rapid and efficient cleavage to release the active payload exclusively at the site of action.[1][]
This guide provides an in-depth comparison of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate and its role as a precursor to the widely utilized p-aminobenzyl carbamate (PABC) self-immolative linker system. We will objectively evaluate its performance characteristics against other prominent linker classes, providing the experimental frameworks necessary for researchers to make informed decisions in their own drug development pipelines.
The Central Role of the Self-Immolative PABC Linker
The molecule tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a functionalized building block for what is arguably one of the most successful self-immolative systems in targeted drug delivery: the p-aminobenzyl carbamate (PABC) spacer.[3] The bromomethyl group serves as a reactive handle for conjugation to a targeting moiety (like an antibody), while the Boc-protected N-methylaniline portion is the latent trigger.
The power of the PABC system lies in its "self-immolative" nature. Once a triggering event unmasks the aniline nitrogen, a spontaneous, rapid electronic cascade ensues via 1,6-elimination.[4][5] This cascade irrevocably breaks the linker apart, releasing the unmodified, fully active payload. This mechanism is critical for ensuring that the released drug is not encumbered by linker fragments that could impede its efficacy.[6]
Caption: The 1,6-elimination cascade of a PABC self-immolative linker.
Comparative Analysis of Leading Linker Technologies
The efficacy of a linker is not absolute but is defined by its performance relative to other available technologies. The choice of linker chemistry dictates the stability, safety, and overall potency of a drug conjugate.[7] We will compare the PABC system to three other major classes of cleavable linkers: protease-cleavable dipeptides, reduction-sensitive disulfides, and pH-sensitive hydrazones.
Protease-Cleavable Linkers: The Valine-Citrulline (Val-Cit) System
The Valine-Citrulline (Val-Cit) linker is a dipeptide system designed for enzymatic cleavage and is a dominant technology in the field.[7] Crucially, it is most often used in conjunction with a PABC spacer (Val-Cit-PABC).[8]
Mechanism of Action: Upon internalization into a target cell, the ADC is trafficked to the lysosome. Here, overexpressed proteases, primarily Cathepsin B, recognize and cleave the amide bond between citrulline and the PABC spacer.[8][9] This cleavage is the triggering event that unmasks the PABC aniline group, initiating the self-immolation cascade to release the drug.[4]
Caption: Enzymatic cleavage and subsequent release from a Val-Cit-PABC linker.
Performance Insights: Val-Cit linkers exhibit excellent plasma stability, minimizing premature drug release.[1][] However, their efficacy is dependent on the expression levels of target proteases within the tumor cell.[9] Furthermore, some studies have noted susceptibility to cleavage by rodent carboxylesterases, which can complicate preclinical evaluation.[9][11]
Reduction-Sensitive Linkers: The Disulfide System
Disulfide linkers leverage the significant difference in reductive potential between the extracellular environment and the intracellular cytosol.
Mechanism of Action: Disulfide bonds are relatively stable in the bloodstream. Upon internalization, the high concentration of intracellular glutathione (GSH, 1-10 mM) rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[][13]
Caption: Reductive cleavage of a disulfide linker by intracellular glutathione.
Performance Insights: The primary challenge for disulfide linkers is balancing stability and release.[14] Early disulfide linkers were prone to premature cleavage in plasma via thiol-disulfide exchange. To enhance stability, modern designs often incorporate steric hindrance, for example by adding methyl groups adjacent to the disulfide bond.[7][] This modification, however, can also slow the rate of intracellular release.[15]
pH-Sensitive Linkers: The Hydrazone System
Hydrazone linkers were among the first cleavable systems used in ADCs and are designed to hydrolyze in acidic environments.[7]
Mechanism of Action: Hydrazone bonds are engineered to be relatively stable at the physiological pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[] This acid-catalyzed cleavage releases the drug payload.
Caption: Acid-catalyzed hydrolysis of a hydrazone linker in the lysosome.
Performance Insights: A significant limitation of hydrazone linkers is their potential for instability and slow hydrolysis under physiological conditions, which can lead to progressive, off-target drug release and systemic toxicity.[4][7] This instability has generally restricted their use to payloads with moderate toxicity.[7] More stable acid-cleavable linkers, such as those based on silyl ether, have been developed to address this limitation.[17]
Head-to-Head Performance Comparison
The selection of a linker is a multifactorial decision based on the antibody, payload, and target biology.[] The table below summarizes the key performance characteristics of the discussed linker technologies.
Linker Type
Triggering Mechanism
Plasma Stability
Key Advantages
Key Limitations
PABC (Self-Immolative)
Triggered by an external event (e.g., enzymatic or chemical cleavage)
High (when part of a stable system like Val-Cit)
Releases unmodified, fully active payload; versatile platform.[4][9]
Efficacy is dependent on the reliability of the triggering mechanism.
Val-Cit (Dipeptide)
Enzymatic (Cathepsin B)
Very High
High specificity to the tumor microenvironment; excellent plasma stability.[8][18]
Dependent on protease expression levels; potential species-specific instability.[9][11]
Disulfide
Chemical (Reduction by GSH)
Moderate to High
Independent of specific enzyme expression; release kinetics can be tuned.[][15]
Stability and release are coupled; risk of premature release in circulation.[14]
Hydrazone
Chemical (Low pH)
Low to Moderate
Simple mechanism; effective in acidic intracellular compartments.[7][]
Prone to slow hydrolysis at physiological pH, leading to off-target toxicity.[4]
Experimental Protocols for Efficacy Evaluation
To validate the performance of a chosen linker, a series of robust, self-validating experiments are essential. The causality behind these protocols is to simulate both the systemic circulatory environment and the intracellular conditions of the target cell.
Caption: A logical workflow for the experimental evaluation of ADC linker efficacy.
Protocol 1: Plasma Stability Assessment
Objective: To determine the stability of the ADC and the rate of premature payload deconjugation in plasma.[1]
Methodology:
Preparation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human and murine plasma at 37°C.
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately add a protease inhibitor cocktail and store at -80°C.
Analysis: Quantify the amount of intact ADC at each time point. This is typically achieved using affinity-capture ELISA (to measure total antibody and conjugated antibody) or Hydrophobic Interaction Chromatography (HIC-HPLC).
Interpretation: A stable linker will show minimal decrease in the drug-to-antibody ratio (DAR) over the time course. A significant drop indicates linker instability.
Protocol 2: In Vitro Enzymatic Cleavage Assay (for Val-Cit Linkers)
Objective: To confirm that the linker is susceptible to cleavage by the target enzyme.[19]
Methodology:
Reaction Setup: Incubate the ADC (e.g., 50 µg/mL) in a lysosomal-like buffer (e.g., 100 mM sodium acetate, pH 5.5) containing DTT as a reducing agent.
Enzyme Addition: Initiate the reaction by adding a known concentration of purified human Cathepsin B. Include a control reaction without the enzyme.
Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours) and quench the reaction by adding a protease inhibitor.
Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and cleaved linker fragments.
Interpretation: Efficient cleavage will result in a time-dependent increase in the free payload concentration in the enzyme-treated sample, with no significant release in the control sample.
Protocol 3: Cell-Based Cytotoxicity Assay
Objective: To measure the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
Cell Plating: Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.
ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a viability control.
Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effect to manifest (typically 72-120 hours).
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.
Data Analysis: Plot cell viability against drug concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Interpretation: An effective ADC will show high potency (low IC50) against the antigen-positive cell line and significantly lower potency against the antigen-negative cell line, demonstrating target-specific killing.
Conclusion and Future Outlook
The selection of a linker is a critical decision in the design of targeted therapeutics. The tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate molecule serves as a key building block for the PABC self-immolative spacer, a highly versatile and effective platform for traceless drug release.
PABC-based systems , particularly when combined with a specific trigger like a Val-Cit dipeptide, offer an outstanding balance of high plasma stability and efficient, targeted payload release.[8][18]
Disulfide linkers provide an alternative strategy that is independent of enzyme expression but requires careful optimization to balance stability and release kinetics.[][14]
Hydrazone linkers , while historically important, are often limited by their inherent instability in circulation, restricting their use.[4][7]
Ultimately, there is no single "best" linker. The optimal choice is context-dependent and must be validated through rigorous experimental evaluation. As ADC technology continues to advance, novel linker designs, such as those that improve hydrophilicity or enable dual-payload delivery, will further expand the therapeutic window and unlock the full potential of targeted drug delivery.[19][20]
References
Bryden, F., & Christie, R. J. (2017). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. RSC Advances. [Link]
Pathak, D., et al. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals. [Link]
Ghavami, S., et al. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry. [Link]
Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. [Link]
NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. [Link]
Richard, J. A., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. Bioconjugate Chemistry. [Link]
Richard, J. A., et al. (2008). Latent Fluorophores Based on a Self-Immolative Linker Strategy and Suitable for Protease Sensing. The Journal of Organic Chemistry. [Link]
Tranoy-Opalinski, I., et al. (2010). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry. [Link]
Di Francesco, M. A., et al. (2024). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. RSC Chemical Science. [Link]
ResearchGate. (2010). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry. [Link]
Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules. [Link]
SigutLabs. (2023). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation. Molecular Cancer Therapeutics. [Link]
Baszczynski, O., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules. [Link]
Shivaji, R., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]
Kim, E. G., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
Smith, A. M., et al. (2023). Development of a p-Hydroxybenzyl-Alcohol-Linked Glutamate Prodrug for Activation by Pseudomonas Carboxypeptidase G2. ACS Medicinal Chemistry Letters. [Link]
Creative Biolabs. (2023). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Creative Biolabs. [Link]
Kim, J. Y., et al. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]
Cost-effectiveness analysis of using tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in synthesis
Title: Cost-Effectiveness Analysis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Protein Degrader Synthesis: A Comparative Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Cost-Effectiveness Analysis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate in Protein Degrader Synthesis: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the rapidly evolving field of targeted protein degradation (e.g., PROTACs, molecular glues), the selection of optimal synthetic building blocks is a critical determinant of both project velocity and overall cost. tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS: 168830-93-1) has emerged as a highly specialized, commercially available building block [1].
This guide provides a rigorous cost-effectiveness analysis comparing the direct procurement and utilization of this pre-synthesized bromide against traditional stepwise synthesis and the use of its chloride analog. By evaluating labor costs, reaction kinetics, and downstream yields, we demonstrate how strategic reagent selection impacts the bottom line of drug discovery campaigns.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, I frequently observe bottlenecks in linker-payload assembly caused by poor electrophile reactivity or unwanted side reactions. The structural design of tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate solves several of these issues through two key features:
The Benzylic Bromide (Electrophilic Hub): Bromide is a superior leaving group compared to chloride due to its larger atomic radius and higher polarizability, which lowers the activation energy for SN2 nucleophilic substitutions. This allows for milder reaction conditions, preserving sensitive functional groups on complex PROTAC anchors.
The N-Methyl-Boc Protected Aniline: The secondary amine is orthogonally protected by a tert-butoxycarbonyl (Boc) group, preventing self-polymerization during alkylation. Crucially, the presence of the N-methyl group eliminates a hydrogen bond donor (HBD). In PROTAC design, minimizing HBDs is a proven strategy to improve cell membrane permeability (aligning with "beyond Rule of 5" principles).
Cost-Effectiveness & Performance Comparison
To objectively evaluate the utility of this building block, we must compare it against the two most common alternative strategies employed in medicinal chemistry labs.
Alternative A: Stepwise Synthesis. Starting from 4-(methylamino)benzyl alcohol, the chemist must perform a Boc-protection followed by an Appel reaction (CBr4/PPh3) to generate the bromide [2].
Alternative B: The Chloride Analog. Purchasing tert-butyl (4-(chloromethyl)phenyl)(methyl)carbamate, which is typically cheaper but less reactive.
Alternative C: Direct Procurement. Purchasing the pre-synthesized bromide building block [3].
Note: Labor cost is estimated at a standard industry rate of $500/day for a synthetic chemist. Time includes reaction, workup, and chromatographic purification.
Metric
Alt A: Stepwise Synthesis
Alt B: Chloride Analog
Alt C: Pre-synthesized Bromide
Reagent/Purchase Cost
~$50 (Precursors)
~$100
~$150 - $300
Labor Time (Days)
3.0 Days
1.5 Days (Requires optimization)
0.5 Days
Labor Cost
$1,500
$750
$250
SN2 Reaction Yield
N/A (Yield lost in prep)
50 - 65% (Sluggish)
85 - 95%
Total Estimated Cost
~$1,550
~$850
~$400 - $550
Visualizing the Efficiency Gain
To illustrate the operational streamlining provided by the pre-synthesized bromide, the following workflow diagram maps the synthetic pathways.
Caption: Synthetic workflow comparison demonstrating the elimination of process bottlenecks.
The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility during PROTAC linker assembly.
Protocol 1: SN2 Alkylation of a PROTAC Anchor
This procedure details the coupling of the bromide building block to a nucleophilic target-binding ligand (e.g., a phenol-bearing VHL or Cereblon ligand).
Preparation: In an oven-dried flask under N2 atmosphere, dissolve the nucleophilic anchor (1.0 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add anhydrous K2CO3 (2.5 eq). Causality note: K2CO3 is preferred over stronger bases like NaH to prevent unwanted deprotonation of sensitive amides elsewhere in the PROTAC molecule.
Electrophile Addition: Add tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate (1.1 eq) dropwise as a solution in DMF.
Reaction & Self-Validation: Stir at 50°C. Validation Step: Monitor the reaction via LC-MS after 2 hours. The benzylic bromide is highly UV-active and typically elutes later than the nucleophile. If the reaction stalls at <80% conversion, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) to accelerate the SN2 process via transient iodide exchange.
Workup: Quench with H2O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection and Linker Extension
Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.
Monitoring: Stir at room temperature for 1-2 hours. Validation Step: TLC (Ninhydrin stain) will confirm the exposure of the secondary amine (turns deep blue/purple).
Neutralization: Concentrate under reduced pressure. Redissolve in DCM and wash with saturated NaHCO3 to yield the free N-methyl aniline, ready for immediate amide coupling with an E3 ligase ligand.
Caption: Step-by-step PROTAC assembly pathway utilizing the bromide building block.
Conclusion
For drug development professionals synthesizing complex bifunctional molecules, minimizing steps is paramount. The cost-effectiveness analysis clearly dictates that leveraging tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate is vastly superior to stepwise synthesis or utilizing the chloride analog. By absorbing the upfront reagent cost, laboratories can reclaim days of labor, eliminate purification bottlenecks, and significantly increase their overall synthetic throughput.
Operational Guide: Handling and Disposal of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate Executive Summary & Chemical Profile tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a bifunctional synthetic interme...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Handling and Disposal of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
Executive Summary & Chemical Profile
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a bifunctional synthetic intermediate widely utilized in drug development and medicinal chemistry. The molecule contains both a highly reactive benzyl bromide moiety and a thermally labile tert-butyloxycarbonyl (Boc) protected amine[1]. This dual-nature presents unique logistical and safety challenges. Improper disposal or spill management can lead to the rapid evolution of corrosive hydrobromic acid (HBr) and flammable isobutylene gas.
To build a self-validating safety system in your laboratory, personnel must move beyond memorizing rules and understand the chemical causality driving these protocols.
A robust safety protocol is grounded in molecular mechanics. The disposal parameters for this compound are dictated by two primary degradation pathways:
Hydrolytic Instability (The Water Prohibition) : Benzyl bromides are highly susceptible to hydrolysis. Upon contact with moisture, the compound undergoes an
SN1
/
SN2
substitution, releasing hydrobromic acid (HBr)[3]. This reaction not only degrades the material but generates a highly corrosive and toxic gas cloud. This is the mechanistic reason why water must never be used during spill containment or equipment decontamination[4].
Thermal Lability (The Incineration Challenge) : The Boc-carbamate group is designed to be easily cleaved. Under thermal stress (such as during incineration), it decomposes into carbon dioxide and isobutylene (a flammable gas). Concurrently, the combustion of the brominated aromatic ring generates HBr and nitrogen oxides (NOx)[3]. Therefore, standard incineration is insufficient; the EPA mandates rotary kiln incineration equipped with a high-efficiency alkali scrubber to achieve a 99.99% Destruction and Removal Efficiency (DRE) while neutralizing acid gases[5][6].
Mechanistic pathways of hydrolytic and thermal degradation dictating disposal.
Step-by-Step Spill Response Protocol
In the event of a breach, immediate containment is required to prevent lachrymatory exposure and environmental contamination. This protocol is designed to isolate the hazard without triggering the hydrolytic degradation pathway.
Step 1: Evacuation & Isolation. Immediately evacuate all personnel without appropriate PPE from the spill area. Eliminate all ignition sources, as the vapors and degradation byproducts may be combustible[3][4].
Step 2: PPE Donning. Responders must wear a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or neoprene gloves, and a chemical-resistant suit[3][7].
Step 3: Dry Absorption. Cover the spill entirely with dry sand, dry lime, or vermiculite. Crucial Causality: Do NOT use water, wet methods, or combustible absorbents (like sawdust). The alkylating nature of the chemical can trigger an exothermic reaction with combustible materials, and water will instantly generate HBr gas[3][4].
Step 4: Mechanical Collection. Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container. An electrically protected vacuum cleaner designated for hazardous chemicals may also be used[7].
Step 5: Area Decontamination. Only after all bulk material is removed, ventilate the area thoroughly. The residual surface may be wiped with a mild, dry alkaline neutralizing agent before a final solvent wash.
Routine Laboratory Disposal Plan
For routine operational waste generated during synthetic workflows, segregation and proper downstream routing are critical.
Step 1: Segregation. Isolate the chemical from aqueous waste, strong oxidizers, and strong bases. Store in a tightly sealed, dry glass or compatible plastic container[7].
Step 2: Classification & Labeling. Label the container explicitly as "Halogenated Organic Waste." Depending on local regulatory interpretations, assign the EPA Hazardous Waste Number D002 (Corrosivity) due to the potential for acid gas generation[2].
Step 3: Storage Conditions. Store in a cool, dry, well-ventilated secondary containment area. Ensure the atmosphere is regularly checked to prevent moisture ingress, which would pressurize the container with HBr gas over time.
Step 4: Ultimate Destruction. Manifest the waste to a licensed facility capable of rotary kiln incineration. The facility must utilize an afterburner and a caustic/alkali scrubber system to neutralize the HBr and NOx generated during the thermal destruction of the carbamate and bromide moieties[5][8].
Procedural workflow for spill containment and halogenated waste disposal.